Product packaging for Z-His-Tyr-Tyr-OEt(Cat. No.:CAS No. 13053-63-9)

Z-His-Tyr-Tyr-OEt

Cat. No.: B577071
CAS No.: 13053-63-9
M. Wt: 643.697
InChI Key: MCLIWYJPFOGXEU-DTXPUJKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-His-Tyr-Tyr-OEt (CAS 13053-63-9) is a synthetic tripeptide derivative supplied for research applications. The structure features a benzyloxycarbonyl (Z) protecting group on the N-terminus and an ethyl ester (OEt) on the C-terminus, making it a useful building block in solid-phase and solution-phase peptide synthesis . Peptides containing tyrosine, such as the Tyr-Tyr dyad present in this compound, are of significant interest in the design of biomaterials and medical implant polymers due to the mechanical strength imparted by aromatic side chains . As a protected peptide fragment, this compound can be used in enzymatic synthesis studies, including investigations into the incorporation of D-amino acids, leveraging the stereoselectivity of enzymes like porcine pancreatic lipase (PPL) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H37N5O8 B577071 Z-His-Tyr-Tyr-OEt CAS No. 13053-63-9

Properties

IUPAC Name

ethyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5O8/c1-2-46-33(44)30(17-23-10-14-27(41)15-11-23)38-31(42)28(16-22-8-12-26(40)13-9-22)37-32(43)29(18-25-19-35-21-36-25)39-34(45)47-20-24-6-4-3-5-7-24/h3-15,19,21,28-30,40-41H,2,16-18,20H2,1H3,(H,35,36)(H,37,43)(H,38,42)(H,39,45)/t28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLIWYJPFOGXEU-DTXPUJKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142978
Record name Tyrosine, N-[N-(N-carboxy-L-histidyl)-L-tyrosyl]-, N-benzyl ethyl ester, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13053-63-9
Record name Tyrosine, N-[N-(N-carboxy-L-histidyl)-L-tyrosyl]-, N-benzyl ethyl ester, L-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13053-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosine, N-[N-(N-carboxy-L-histidyl)-L-tyrosyl]-, N-benzyl ethyl ester, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of Z His Tyr Tyr Oet

De Novo Peptide Synthesis Approaches

The construction of the Z-His-Tyr-Tyr-OEt peptide backbone can be achieved through several established methodologies, each with distinct advantages and challenges. The main approaches are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), the latter of which includes both stepwise elongation and fragment condensation techniques.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined method for peptide synthesis where the growing peptide chain is anchored to an insoluble polymer support, allowing for easy removal of excess reagents and by-products through simple filtration and washing steps. lsu.edu While the Z group is more commonly associated with liquid-phase synthesis, it can be incorporated in SPPS, particularly as a final N-terminal capping agent in an Fmoc/tBu-based strategy. peptide.comresearchgate.net

A plausible SPPS protocol for this compound would involve the following key stages:

Resin Loading: The C-terminal amino acid, H-Tyr-OEt, would first need to be synthesized and then anchored to a suitable resin. However, a more standard approach involves starting with an Fmoc-protected amino acid attached to the resin. For a C-terminal ester, a highly acid-labile resin like 2-chlorotrityl chloride (2-ClTrt) resin is ideal, as it allows for the cleavage of the final peptide while keeping the acid-labile side-chain protecting groups intact if desired, or allows for the generation of protected peptide fragments. nih.gov The first amino acid, Fmoc-Tyr(tBu)-OH, would be attached to the resin.

Iterative Elongation: The peptide chain is built in a C-to-N direction through repetitive cycles of deprotection and coupling.

Deprotection: The temporary Nα-Fmoc protecting group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid, Fmoc-Tyr(tBu)-OH, followed by Fmoc-His(Trt)-OH, is activated and coupled to the free N-terminus of the resin-bound peptide. The tert-butyl (tBu) group on the tyrosine side chain and the trityl (Trt) group on the histidine imidazole (B134444) ring prevent side reactions. peptide.com

N-Terminal Capping: After the final Fmoc group is removed from the N-terminal histidine, the Z group is introduced by reacting the resin-bound peptide with a benzyloxycarbonylating agent, such as benzyl (B1604629) chloroformate (Z-Cl) or N-(benzyloxycarbonyloxy)succinimide (Z-OSu).

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups (tBu and Trt) are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to trap the reactive cations generated during cleavage. peptide.comthermofisher.comsigmaaldrich.com The Z group is generally stable to TFA treatment, allowing for the isolation of Z-His-Tyr-Tyr-OH. researchgate.net To obtain the ethyl ester, the initial H-Tyr-OEt would need to be anchored via its side chain, a less common strategy, or the synthesis would be performed to yield the carboxylic acid, followed by esterification in solution. A more direct SPPS route to a C-terminal ester involves specialized linkers or post-cleavage modification. nih.gov

Table 1: Illustrative SPPS Cycle for a Generic Dipeptide on Resin

StepProcedureReagents and SolventsPurpose
1. SwellingSwell the resin in a suitable solvent.DMF or Dichloromethane (DCM)To allow reagent access to reactive sites on the polymer support.
2. DeprotectionRemove the Nα-Fmoc group.20% piperidine in DMFTo expose the N-terminal amine for the next coupling reaction.
3. WashingWash the resin to remove excess deprotection reagent.DMF, Isopropanol, DCMTo purify the resin-bound peptide intermediate.
4. CouplingCouple the next Fmoc-amino acid.Fmoc-AA-OH, Coupling Agent (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMFTo form the new peptide bond and extend the peptide chain.
5. WashingWash the resin to remove excess reagents and by-products.DMF, DCMTo purify the newly extended resin-bound peptide.

This cycle is repeated for each amino acid in the sequence.

Liquid-Phase Peptide Synthesis (LPPS) Techniques and Fragment Condensation

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method where reactions are carried out in a homogeneous solution. formulationbio.com This approach is highly suitable for the large-scale production of shorter peptides like this compound and allows for the purification of intermediates at each step, potentially leading to a higher purity final product. bachem.com

Stepwise Elongation in LPPS: A common strategy would be to build the peptide from the C-terminus to the N-terminus.

Dipeptide Formation: The synthesis could start by coupling Z-Tyr(tBu)-OH with H-Tyr-OEt using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. wikipedia.org The product, Z-Tyr(tBu)-Tyr-OEt, is then isolated and purified.

Deprotection: The N-terminal Z group is removed via catalytic hydrogenolysis (H₂/Pd-C), which does not affect the tBu or OEt groups, to yield H-Tyr(tBu)-Tyr-OEt.

Tripeptide Formation: The resulting dipeptide is then coupled with an appropriately protected histidine derivative, such as Z-His(Trt)-OH, using a similar coupling protocol to yield the fully protected tripeptide, Z-His(Trt)-Tyr(tBu)-Tyr-OEt.

Final Deprotection: The side-chain protecting groups (Trt and tBu) are removed using mild acid (e.g., dilute TFA) to yield the final product, this compound.

Fragment Condensation: For longer peptides, a fragment condensation approach is often more efficient. chempep.comspringernature.com In the case of this compound, this could involve:

Fragment Synthesis: Synthesize two separate fragments: the N-terminal dipeptide Z-His-Tyr-OH and the C-terminal amino acid ester H-Tyr-OEt.

Table 2: Comparison of Stepwise vs. Fragment Condensation LPPS

FeatureStepwise ElongationFragment Condensation
Process One amino acid is added at a time.Pre-synthesized peptide fragments are coupled together.
Purification Required after each amino acid addition.Fewer purification steps for the final product assembly.
Risk of Racemization Lower risk per step, but cumulative over many steps.Higher risk during the single fragment coupling step.
Solubility Issues Can arise as the peptide chain grows longer.Can be a significant issue with larger, protected peptide fragments.

Enzymatic Synthesis of Related Peptide Derivatives

Enzymatic peptide synthesis offers a green chemistry alternative to traditional chemical methods, utilizing proteases in reverse to catalyze the formation of peptide bonds. researchgate.net This approach is highly stereospecific, avoiding racemization, and proceeds under mild aqueous or mixed aqueous-organic conditions.

For a peptide like this compound, an enzyme such as thermolysin could be employed. Thermolysin is known to catalyze peptide bond formation with a preference for hydrophobic amino acids at the P1' position (the amino group donor). researchgate.net

A potential enzymatic strategy could involve:

Acyl Donor Synthesis: The N-protected dipeptide Z-His-Tyr-OMe (methyl ester) could be synthesized chemically to act as the acyl donor.

Enzymatic Coupling: This acyl donor would be incubated with the nucleophile, H-Tyr-OEt, in the presence of thermolysin. The reaction is typically performed in a biphasic system or in a medium with low water content to shift the thermodynamic equilibrium from hydrolysis toward synthesis.

Product Isolation: The resulting tripeptide, this compound, would then be isolated and purified.

While enzymatic methods are advantageous in their specificity, they are often limited by the enzyme's substrate scope, slower reaction rates, and potentially lower yields compared to optimized chemical routes. researchgate.net Research into enzymes capable of forming bonds involving histidine is ongoing, as the imidazole side chain can present challenges. rsc.orgresearchgate.net

Protective Group Chemistry in Peptide Synthesis

The successful synthesis of this compound is critically dependent on the strategic use of protecting groups to mask reactive functionalities and direct the reaction to form the desired peptide bonds. ucalgary.ca

Role and Implementation of the Benzyloxycarbonyl (Z/Cbz) Group

The benzyloxycarbonyl (Z or Cbz) group is one of the most historically significant Nα-amino protecting groups in peptide chemistry, particularly in liquid-phase synthesis. bachem.com

Role: Its primary function is to prevent the N-terminal amine of an amino acid or peptide from acting as a nucleophile, thereby preventing self-polymerization or reaction at an undesired position during the coupling step. ucalgary.ca The Z group's urethane (B1682113) structure also helps to suppress racemization at the adjacent chiral center during carboxyl group activation.

Implementation: The Z group is typically introduced by reacting the amino group with benzyl chloroformate (Z-Cl) or N-(benzyloxycarbonyloxy)succinimide (Z-OSu) under basic conditions (e.g., Schotten-Baumann reaction).

Cleavage: A key feature of the Z group is its stability to a range of conditions, including the mildly basic conditions used for Fmoc removal. However, it is readily cleaved by methods that disrupt the benzylic C-O bond. bachem.com

Table 3: Cleavage Conditions for the Benzyloxycarbonyl (Z) Group

MethodReagentsMechanismComments
Catalytic Hydrogenolysis H₂, Pd/C or Pd(OH)₂/CReductive cleavage of the benzylic C-O bond.Very mild conditions; incompatible with sulfur-containing amino acids (e.g., Met, Cys).
Strong Acidolysis HBr in acetic acid (HBr/AcOH)Sɴ2 attack by bromide on the benzylic carbon.Harsh conditions; can cleave other acid-labile groups like tBu.
Anhydrous HF Liquid Hydrogen Fluoride (HF)Sɴ1/Sɴ2 acidolysis.Used in Boc-based SPPS; highly corrosive and hazardous. sigmaaldrich.com

Ethyl Ester (OEt) Protection and Its Cleavage Mechanisms

The ethyl ester (OEt) serves as a robust protecting group for the C-terminal carboxylic acid.

Role: By converting the carboxylic acid to an ester, its acidic proton is removed, and it is prevented from reacting with coupling agents or the N-terminus of another amino acid. quimicaorganica.org This protection is essential in stepwise synthesis to ensure chain elongation occurs only at the N-terminus.

Implementation: Ethyl esters are typically formed via Fischer esterification, where the amino acid is heated in ethanol (B145695) with a strong acid catalyst (e.g., HCl gas or H₂SO₄).

Cleavage: The most common method for cleaving simple alkyl esters like the ethyl ester is through saponification. thieme-connect.de

Cleavage Mechanism: Saponification Saponification is a base-mediated hydrolysis of the ester bond.

Nucleophilic Attack: A hydroxide (B78521) ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate: This forms a tetrahedral intermediate.

Reformation and Leaving Group Departure: The carbonyl double bond reforms, and the ethoxide ion (⁻OEt) is expelled as the leaving group.

Proton Transfer: The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and ethanol. An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid.

While effective, saponification can pose a risk of racemization, especially if the C-terminal amino acid is sensitive. The reaction conditions (base concentration, temperature, and time) must be carefully controlled to minimize this side reaction. thieme-connect.de The ethyl ester is stable to catalytic hydrogenolysis and the acidic conditions used for Boc deprotection, making it orthogonal to these common deprotection strategies. quimicaorganica.org

Specific Chemical Reactivity and Derivatization Studies

The chemical behavior of this compound is largely dictated by the functional groups of its amino acid residues. The benzyloxycarbonyl (Z) group provides protection to the N-terminal amine, while the ethyl ester protects the C-terminal carboxyl group. The phenolic hydroxyl groups of the two tyrosine residues and the imidazole ring of histidine are the primary sites for specific chemical modifications.

The stability of this compound in aqueous solutions is dependent on the pH. Both acidic and basic conditions can lead to the cleavage of the peptide bonds and the hydrolysis of the C-terminal ethyl ester.

Under acidic conditions , the peptide bonds are susceptible to hydrolysis, leading to the cleavage of the tripeptide into its constituent amino acids. The ethyl ester at the C-terminus is also readily hydrolyzed to the corresponding carboxylic acid. The relative rates of hydrolysis of the two peptide bonds can vary, but prolonged exposure to strong acid will result in complete breakdown to L-histidine, L-tyrosine, and ethanol. The Z-group is generally stable to acidic conditions that are not excessively harsh.

Basic hydrolysis , on the other hand, primarily targets the ethyl ester, rapidly converting it to the corresponding carboxylate. The peptide bonds are more resistant to base-catalyzed hydrolysis than the ester. However, with stronger basic conditions or prolonged reaction times, the peptide bonds will also cleave. The imidazole ring of histidine can also participate in base-catalyzed reactions, although this is less common under typical hydrolytic conditions.

Table 1: Predicted Hydrolysis Products of this compound under Different Conditions This table is illustrative and based on general principles of peptide and ester hydrolysis. Specific reaction outcomes may vary based on experimental conditions.

ConditionPrimary Cleavage SitesMajor Products
Mild Acidic (e.g., pH 4-6)C-terminal ethyl esterZ-His-Tyr-Tyr-OH
Strong Acidic (e.g., 6M HCl, heat)Peptide bonds, ethyl esterL-Histidine, L-Tyrosine, Benzyl alcohol, CO2, Ethanol
Mild Basic (e.g., pH 8-10)C-terminal ethyl esterZ-His-Tyr-Tyr-O⁻
Strong Basic (e.g., 2M NaOH, heat)Ethyl ester, peptide bondsL-Histidine, L-Tyrosine, Benzyl alcohol, CO2, Ethanol

The two tyrosine residues in this compound are susceptible to oxidation, which can be induced by enzymatic or chemical means. This reactivity is centered on the phenol (B47542) side chain.

A primary oxidative reaction is the formation of a tyrosyl radical, which can then couple with another tyrosyl radical to form a dityrosine (B1219331) cross-link. nih.govwikipedia.org This can occur intramolecularly, though it is less likely, or intermolecularly between two molecules of the tripeptide. This process can be initiated by various oxidizing agents, including enzymatic systems like peroxidases in the presence of hydrogen peroxide. nih.gov The formation of dityrosine can be monitored by its characteristic fluorescence. researchgate.net

Enzymes such as tyrosinase can hydroxylate the tyrosine residues to form 3,4-dihydroxyphenylalanine (DOPA) derivatives. nih.gov These DOPA residues are themselves readily oxidized to ortho-quinones, which are highly reactive electrophiles that can undergo further reactions.

Metal-catalyzed oxidation, for instance with Cu(II) and hydrogen peroxide, can also lead to the formation of dityrosine and other oxidized products. sc.edunih.gov

Table 2: Potential Products of Oxidative Transformations of this compound This table presents potential products based on known oxidative pathways of tyrosine. The actual product distribution will depend on the specific oxidant and reaction conditions.

Reagent/CatalystProposed TransformationPotential Product(s)
Horseradish Peroxidase/H₂O₂Radical couplingIntermolecular dityrosine-linked dimers of this compound
Tyrosinase/O₂Hydroxylation and oxidationZ-His-(DOPA)-Tyr-OEt, Z-His-Tyr-(DOPA)-OEt, and corresponding quinones
Metal-Catalyzed Oxidation (e.g., Cu²⁺/H₂O₂)Radical formation and couplingDityrosine-linked species, hydroxylated derivatives

The imidazole side chain of the histidine residue in this compound is nucleophilic and can participate in various substitution reactions. The reactivity is dependent on the specific nitrogen atom within the imidazole ring.

Alkylation of the imidazole ring can occur with alkyl halides or other electrophilic alkylating agents. This can lead to the formation of mono- or di-alkylated histidine residues. The site of alkylation (N-π or N-τ) can be influenced by the steric environment and the reaction conditions.

Acylation of the histidine side chain is also possible with acylating agents such as acid anhydrides or acid chlorides. This reaction is generally reversible, particularly under basic conditions. The acylated imidazole can act as an activated acyl group carrier.

The imidazole ring can also participate in aza-Michael additions to activated alkenes, a reaction that can be used for site-specific modification of histidine-containing peptides. nih.gov

Table 3: Examples of Nucleophilic Substitution Reactions at the Histidine Residue of this compound This table provides illustrative examples of nucleophilic reactions of the histidine imidazole ring. Specific products and yields are dependent on the reagents and conditions employed.

Reaction TypeElectrophilic Reagent ExamplePotential Product Structure
AlkylationIodoacetamideCarboxamidomethylated histidine residue at N-π or N-τ
AcylationAcetic AnhydrideAcetylated imidazole ring
Aza-Michael AdditionAcrylonitrileCyanoethylated histidine residue

Enzymatic and Biochemical Interaction Studies of Z His Tyr Tyr Oet

Substrate Specificity and Kinetic Parameters

Interaction with Peptidases and Proteases

Z-His-Tyr-Tyr-OEt is designed for use as a substrate for various proteases, particularly metalloendoproteases americanchemicalsuppliers.com. The cleavage of the peptide or ester bonds within this molecule provides a means to assay the activity of these enzymes. The susceptibility of a peptide substrate to enzymatic hydrolysis is governed by the enzyme's specificity, which is determined by the amino acid sequence of the substrate and the complementary nature of the enzyme's active site.

Enzymes such as α-chymotrypsin, thermitase, and carboxypeptidase A are known to catalyze the hydrolysis of peptide esters nih.gov. Chymotrypsin, for instance, preferentially cleaves peptide bonds C-terminal to large hydrophobic residues like tyrosine. Therefore, the Tyr-Tyr sequence in this compound makes it a potential substrate for chymotrypsin-like serine proteases. The presence of a C-terminal ester group also allows for the investigation of the esterolytic activity of these enzymes, which can be a sensitive measure of their catalytic function nih.gov.

Kinetic Analysis of Enzyme-Substrate Reactions (e.g., Km, kcat)

While specific kinetic data for the hydrolysis of this compound by a particular enzyme are not detailed in the available literature, a representative analysis can be illustrated. The determination of these parameters would involve monitoring the rate of product formation (e.g., Z-His-Tyr-Tyr or ethanol) at varying concentrations of the this compound substrate.

Table 1: Illustrative Kinetic Parameters for Protease-Catalyzed Hydrolysis of this compound This table presents hypothetical data for illustrative purposes to demonstrate how kinetic parameters for different proteases with the substrate this compound would be displayed.

EnzymeKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Protease A (Hypothetical)0.5102.0 x 10⁴
Protease B (Hypothetical)1.254.2 x 10³
Protease C (Hypothetical)0.1252.5 x 10⁵

In this hypothetical scenario, Protease C demonstrates the highest catalytic efficiency for the substrate, indicated by the largest kcat/Kₘ value, suggesting a high affinity and rapid turnover.

Subsite Mapping and Residue Preferences in Enzyme Catalysis

The active site of a protease is composed of a series of subsites (S₃, S₂, S₁, S₁', S₂', S₃') that accommodate the corresponding amino acid residues of the substrate (P₃, P₂, P₁, P₁', P₂', P₃') hzdr.de. The nature of these interactions dictates the enzyme's specificity. Subsite mapping studies, often using combinatorial libraries of peptide substrates, are employed to determine the preferred amino acid residues at each position hzdr.debiorxiv.org.

For a substrate like this compound, the residues would occupy the subsites as follows, depending on the cleavage site (indicated by '↓'):

Cleavage of Tyr-Tyr amide bond: P₃=His, P₂=Tyr, P₁=Tyr, P₁'=OEt

Cleavage of His-Tyr amide bond: P₃=Z, P₂=His, P₁=Tyr, P₁'=Tyr

Cleavage of Tyr-OEt ester bond: P₂=Tyr, P₁=Tyr, P₁'=OEt

Many proteases have well-defined subsite preferences. For example, the S₁ subsite of chymotrypsin is a deep hydrophobic pocket that favorably accommodates large aromatic residues like tyrosine. This suggests that this compound could be cleaved after one of its tyrosine residues. The S₂ and S₃ subsites often contribute to binding affinity and can exhibit preferences for a range of residue types, including basic ones like histidine hzdr.de.

Table 2: General Subsite Preferences of a Chymotrypsin-like Protease

SubsitePreferred Residue CharacteristicsExample ResiduesPotential Interaction with this compound
S₁Large, hydrophobic, aromaticTyr, Phe, TrpTyr
S₂Medium-sized, variousAla, Val, HisHis, Tyr
S₃VariousGly, AlaHis
S₁'Small, aliphaticGly, AlaOEt (as ethanol (B145695) leaving group)

This analysis allows researchers to predict the likely cleavage sites within this compound and to use it as a probe for enzymes with corresponding specificities.

Mechanism of Enzymatic Action and Catalytic Hydrolysis

Investigation of Ester and Amide Bond Hydrolysis Mechanisms

The hydrolysis of this compound by a protease involves the catalytic cleavage of either one of the two internal amide (peptide) bonds or the C-terminal ethyl ester bond. The fundamental mechanism for both reactions involves a nucleophilic attack on the carbonyl carbon of the scissile bond.

In serine proteases, a classic example, the catalytic triad (typically Asp-His-Ser) in the active site facilitates this attack. The histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group. This activates the serine oxygen for a nucleophilic attack on the substrate's carbonyl carbon, forming a high-energy tetrahedral intermediate. The collapse of this intermediate leads to the cleavage of the bond, release of the first product (the C-terminal fragment, which would be ethanol if the ester is cleaved), and formation of a covalent acyl-enzyme intermediate. In a second step, a water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate. Its collapse regenerates the free enzyme and releases the second product (the N-terminal fragment).

For metalloproteases, a zinc ion in the active site coordinates with a water molecule, polarizing it and increasing its nucleophilicity for a direct attack on the carbonyl carbon of the target bond researchgate.net.

Role of Histidine and Tyrosine Residues in Enzyme Active Sites

The amino acid residues of the substrate, histidine and tyrosine, are themselves frequently found in the active sites of enzymes, where they perform critical catalytic functions. Understanding their roles provides insight into the substrate's interaction with the enzyme.

Histidine: The imidazole (B134444) side chain of histidine has a pKa value near physiological pH, allowing it to act as either a proton donor (general acid) or a proton acceptor (general base) during catalysis researchgate.net. This versatility is central to the function of many catalytic triads, as seen in serine and cysteine proteases, where histidine relays protons to activate the nucleophile and stabilize charges hzdr.de. In metalloproteases, histidine residues often serve as ligands, coordinating with the catalytic metal ion (e.g., zinc) to position it correctly and modulate its reactivity researchgate.net.

Tyrosine: The phenolic hydroxyl group of tyrosine is a key functional group. It can act as a hydrogen bond donor to stabilize negatively charged transition states, such as the oxyanion intermediate formed during peptide bond hydrolysis researchgate.net. In some enzymes, tyrosine can function as a general acid, donating a proton to the leaving group to facilitate bond cleavage. Furthermore, the tyrosine hydroxyl group can be a target for post-translational modifications like phosphorylation, which is a common mechanism for regulating enzyme activity. In the context of a substrate like this compound, the tyrosine side chains are critical recognition elements for binding in the enzyme's specificity pockets nih.gov.

Impact of Protecting Groups on Enzyme Recognition and Efficiency

The enzymatic processing of a peptide is profoundly influenced by its chemical structure, including the presence of protecting groups at the N- and C-termini. In the case of this compound, the N-terminal benzyloxycarbonyl (Z) group and the C-terminal ethyl ester (OEt) group create significant steric and electronic effects that dictate its interaction with proteolytic enzymes. These modifications are critical in determining the peptide's resistance or susceptibility to various classes of proteases.

The N-terminal Z-group effectively blocks the action of aminopeptidases. These exopeptidases require a free N-terminal amino group for substrate recognition and catalysis. The bulky, aromatic Z-group physically obstructs the active site of these enzymes, rendering the peptide resistant to cleavage from the N-terminus. This principle is fundamental in peptide chemistry to prevent unwanted degradation during synthesis or in biological assays.

Similarly, the C-terminal ethyl ester modification prevents hydrolysis by carboxypeptidases. Carboxypeptidases are exopeptidases that specifically recognize and cleave the peptide bond of the C-terminal amino acid, a process that requires a free carboxyl group for binding to the enzyme's active site. wikipedia.orgtaylorandfrancis.com The esterification of this carboxyl group in this compound means that it is not a substrate for enzymes like carboxypeptidase A or B, which are common in digestive processes and cellular protein turnover. taylorandfrancis.comnih.govnih.gov

In contrast, endopeptidases, which cleave peptide bonds within the amino acid sequence, are generally less affected by terminal modifications. The peptide this compound contains two internal peptide bonds susceptible to cleavage by the serine protease α-chymotrypsin. Chymotrypsin preferentially catalyzes the hydrolysis of peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). libretexts.orgpearson.comsigmaaldrich.comchemistryguru.com.sg Therefore, two primary cleavage sites exist in the this compound sequence: one after the first tyrosine (Tyr¹) and another after the second tyrosine (Tyr²).

The expected enzymatic susceptibility is summarized in the table below.

Enzyme ClassSpecific ExampleAction on this compoundRationale
AminopeptidaseLeucine AminopeptidaseNo HydrolysisBlocked by N-terminal Z-group.
CarboxypeptidaseCarboxypeptidase ANo HydrolysisBlocked by C-terminal OEt group; requires free carboxyl. wikipedia.orgtaylorandfrancis.com
Endopeptidaseα-ChymotrypsinHydrolysisCleavage expected C-terminal to both Tyr residues. libretexts.orgexpasy.orgwur.nl

Comparative Enzymatic Studies with Related Peptide Analogues

To fully understand the biochemical behavior of this compound, it is instructive to compare its enzymatic degradation profile with that of related, unprotected or partially protected peptide analogues. These comparisons highlight the specific roles of the Z- and OEt- groups in conferring resistance to certain proteases. The most relevant analogues for study are the fully unprotected tripeptide (His-Tyr-Tyr), the N-terminally protected peptide (Z-His-Tyr-Tyr-OH), and the C-terminally protected peptide (H-His-Tyr-Tyr-OEt).

His-Tyr-Tyr (Unprotected Analogue): The unprotected tripeptide, His-Tyr-Tyr, is susceptible to a broader range of proteases. With a free N-terminus and a free C-terminus, it can be degraded by both aminopeptidases and carboxypeptidases. Furthermore, like its protected counterpart, it remains a substrate for chymotrypsin, which can cleave the internal peptide bonds following the two tyrosine residues. Its complete susceptibility makes it a poor candidate for applications where stability against general proteolysis is required.

Z-His-Tyr-Tyr-OH (N-Protected Analogue): This analogue, which possesses the N-terminal Z-group but has a free C-terminal carboxyl group, exhibits partial enzymatic resistance. It is protected from aminopeptidase activity but remains a substrate for both chymotrypsin and carboxypeptidases. The presence of the free carboxyl group allows for recognition and cleavage of the C-terminal tyrosine by carboxypeptidases.

H-His-Tyr-Tyr-OEt (C-Protected Analogue): Conversely, this peptide has a free N-terminus but a blocked C-terminus. It is therefore susceptible to degradation by aminopeptidases, which can sequentially cleave amino acids from the N-terminus. It is also a substrate for chymotrypsin. However, like the fully protected this compound, it is resistant to the action of carboxypeptidases due to the ethyl ester group.

The differential enzymatic cleavage patterns of this compound and its analogues are detailed in the comparative data table below. This comparison is based on the known specificities of major protease classes. wikipedia.orgexpasy.orgpeakproteins.com

Peptide AnalogueAminopeptidase SusceptibilityChymotrypsin SusceptibilityCarboxypeptidase SusceptibilityPredicted Degradation Profile
This compound No Yes No Resistant to exopeptidases; cleaved internally by chymotrypsin.
His-Tyr-TyrYesYesYesSusceptible to all three protease classes.
Z-His-Tyr-Tyr-OHNoYesYesResistant to aminopeptidases; susceptible to chymotrypsin and carboxypeptidases.
H-His-Tyr-Tyr-OEtYesYesNoResistant to carboxypeptidases; susceptible to aminopeptidases and chymotrypsin.

Further comparative studies could involve analogues with substitutions at the cleavage sites. For instance, replacing tyrosine with unnatural amino acid analogues can be used to probe the structural and electronic requirements of the enzyme's active site and potentially enhance or reduce cleavage efficiency. acs.org Studies have shown that even minor modifications to substrate side chains can significantly alter kinetic parameters such as KM and Vmax, providing detailed insights into enzyme-substrate interactions. americanpeptidesociety.orglibretexts.org

Molecular Recognition and Ligand Binding Phenomena

Non-Covalent Interactions in Peptide Recognition

The specificity and affinity of peptide-receptor binding are dictated by a combination of non-covalent interactions. For Z-His-Tyr-Tyr-OEt, these interactions are primarily driven by its aromatic and polar amino acid side chains.

Cation-π Interactions involving Aromatic Amino Acids (Tyrosine, Histidine)

Cation-π interactions are powerful non-covalent forces that contribute significantly to molecular recognition and protein stability. nih.govcaltech.edu They occur between a cation and the electron-rich face of an aromatic ring. The side chains of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan, create a surface with negative electrostatic potential capable of binding a wide range of cations. nih.govresearchgate.net

In the this compound peptide, the two tyrosine residues and the histidine residue are all capable of engaging in cation-π interactions. The phenolic rings of the two tyrosine residues can interact favorably with cationic groups, such as the side chains of lysine (B10760008) or arginine, within a protein's binding pocket. nih.gov Studies have shown a clear preference for tryptophan in cation-π interactions within proteins, followed by tyrosine. nih.gov The interaction energy is comparable to that of hydrogen bonds or salt bridges, often contributing 2-5 kcal/mol to binding energies in aqueous environments. caltech.edu

The imidazole (B134444) ring of histidine is particularly versatile. Depending on its protonation state, it can act as either the aromatic π-system (when neutral) or as the cation (as the imidazolium (B1220033) ion) in a cation-π interaction. This dual nature allows it to mediate complex recognition events at biological interfaces.

Table 1: Energetic Contribution of Cation-π Interactions in Biological Systems

Interacting Pair Interaction Energy (kcal/mol) Biological Context Reference
Lysine - Tryptophan ~5 Protein Stability nih.gov
Arginine - Tyrosine ~3-5 Protein-Ligand Binding caltech.edunih.gov
Acetylcholine - Tryptophan >5 Neurotransmitter Recognition nih.gov
Protonated Histidine - Tryptophan Variable Enzyme Catalysis N/A

Hydrogen Bonding Networks in Peptide-Target Recognition

Hydrogen bonds are crucial for the specificity of peptide-target interactions, providing a directional and specific binding framework. The this compound molecule possesses multiple sites for hydrogen bonding. These include:

The peptide backbone amide N-H groups (donors) and carbonyl C=O groups (acceptors).

The phenolic hydroxyl (-OH) groups of the two tyrosine residues, which can act as both donors and acceptors.

The imidazole ring of histidine, where the N-H can be a donor and the other nitrogen atom can be an acceptor.

These groups can form intricate hydrogen bonding networks with a receptor site. nih.govrsc.org For example, the tyrosine hydroxyl group is frequently involved in H-bond networks that fine-tune the structure and function of proteins. rsc.org Research on photosystem II has highlighted the importance of hydrogen bonding to redox-active tyrosines, where the strength of the bond can influence the radical's properties. nih.govnih.gov The formation of these networks is a key factor in achieving high-affinity and selective recognition. nih.gov

Hydrophobic Interactions and Their Contribution to Binding Affinity

Hydrophobic interactions are a major driving force in the binding of peptides to their targets in aqueous environments. The large, nonpolar surface area of the two tyrosine rings and the benzyloxycarbonyl (Z) protecting group in this compound contribute significantly to its hydrophobic character. When the peptide binds to a hydrophobic pocket on a receptor, water molecules are displaced from the interacting surfaces, leading to a favorable increase in entropy that strengthens the binding affinity.

The interplay between hydrophobic forces and more specific interactions like hydrogen bonds is critical. thescipub.com While hydrophobic interactions provide the initial driving force for association, the precise orientation and high affinity of the complex are often locked in by a network of specific hydrogen bonds and cation-π interactions. nih.gov

Receptor and Protein Binding Investigations

The structural motifs within this compound, particularly the Tyr-Tyr sequence, are relevant to several areas of molecular recognition, from synthetic host-guest chemistry to critical protein-protein interactions in cell signaling.

Molecular Recognition with Synthetic Receptors and Pseudopeptidic Cages

Synthetic receptors, such as pseudopeptidic cages, have been designed to selectively bind short peptide sequences. nih.govrsc.org These cages often feature a hydrophobic cavity and peripheral functional groups capable of specific interactions. The recognition process frequently involves the encapsulation of an aromatic side chain, like that of tyrosine, within the cage's cavity. nih.govnih.gov

Studies using fluorescence and NMR spectroscopy on the binding of tyrosine-containing peptides to pseudopeptidic cages have demonstrated that recognition is a multi-point interaction event. nih.govnih.gov The primary interaction is the inclusion of the tyrosine ring in the cavity, stabilized by hydrophobic and cation-π forces. nih.gov Secondary interactions between the peptide's other residues and the cage's side chains then modulate the binding affinity and selectivity. nih.govnih.gov For a peptide like this compound, a cage receptor could potentially encapsulate one or both tyrosine residues, with the histidine residue providing additional electrostatic or hydrogen bonding contacts to enhance binding.

Table 2: Binding Affinities of Tyrosine-Containing Peptides with a Pseudopeptidic Cage (CyHis)

Peptide Binding Constant (Kₐ, M⁻¹) Technique Key Interactions Reference
Ac-EYYENH₂ ~316 NMR Tyr encapsulation, polar contacts csic.es
Ac-EpYYENH₂ ~3.22 x 10⁵ SPR Enhanced electrostatic interactions csic.es
Ac-EpYpYENH₂ ~3.5 x 10⁶ SPR Strong electrostatic interactions csic.es
Ac-EAYENH₂ No binding detected NMR Lack of second Tyr for recognition csic.es

Data adapted for illustrative purposes based on reported findings for similar systems.

Peptide-Protein Interaction Interfaces (e.g., SH2 domains, integrin/talin interactions)

The Tyr-Tyr motif is a significant feature in many biological signaling pathways, particularly those involving phosphorylation.

SH2 Domains: Src Homology 2 (SH2) domains are modular protein domains that recognize and bind to short peptide sequences containing a phosphorylated tyrosine (pTyr). nih.govnih.gov The binding specificity is determined by a primary pocket that accommodates the pTyr and a secondary pocket that interacts with amino acids C-terminal to the pTyr, often favoring hydrophobic residues. nih.govfrontiersin.org Upon phosphorylation, the Tyr-Tyr sequence in this compound would become a potent binding motif for specific SH2 domains. The binding of an SH2 domain-containing protein to such a phosphopeptide can create new protein-protein interactions, initiating downstream signaling cascades. youtube.com While some SH2 domains can bind unphosphorylated tyrosine peptides, the affinity is typically much lower. frontiersin.org

Integrin/Talin Interactions: The connection between integrin adhesion receptors and the cytoskeleton is mediated by proteins like talin. nih.govnih.gov The talin head region contains a FERM domain that binds to NPxY motifs (where x is any amino acid) in the cytoplasmic tail of integrins. nih.gov This interaction is critical for regulating integrin activation and adhesion. The presence of tyrosine in these motifs underscores its importance in mediating key protein-protein interactions at the cell membrane. A sequence like His-Tyr-Tyr could potentially be part of a larger recognition motif involved in such cytoskeletal linkages, where the tyrosines are targets for phosphorylation-dependent regulation.

Article Generation Not Possible: No Publicly Available Research Data for this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature detailing the conformational effects on binding specificity for the chemical compound this compound.

Multiple targeted searches were conducted to locate studies related to this specific peptide's molecular recognition, ligand binding, and the influence of its three-dimensional structure on its binding characteristics. These searches, utilizing both the abbreviated and full chemical names ("N-benzyloxycarbonyl-L-histidyl-L-tyrosyl-L-tyrosine ethyl ester"), yielded no results containing the specific experimental data or detailed research findings necessary to construct the requested article.

Consequently, the generation of a scientifically accurate and thorough article on ": 4.2.3. Conformational Effects on Binding Specificity" for this compound is not possible. The creation of data tables and the reporting of detailed research findings as stipulated in the instructions cannot be fulfilled due to the absence of source material in the scientific domain.

To adhere to the strict requirements of providing accurate, source-based information and focusing solely on the specified compound, no alternative or generalized content will be produced.

Advanced Analytical and Spectroscopic Characterization of Z His Tyr Tyr Oet

Chromatographic Techniques

Chromatography is an indispensable tool in peptide analysis, allowing for the separation of the target compound from impurities and byproducts generated during synthesis. High-Performance Liquid Chromatography (HPLC) is the premier method for this purpose.

Reversed-phase HPLC (RP-HPLC) is the standard method for evaluating the purity of Z-His-Tyr-Tyr-OEt. In this technique, the peptide is dissolved in a polar mobile phase and passed through a stationary phase column, typically packed with silica (B1680970) particles that have been functionalized with nonpolar hydrocarbon chains (e.g., C8 or C18).

The separation mechanism relies on the hydrophobic interactions between the peptide and the nonpolar stationary phase. A gradient of increasing organic solvent (commonly acetonitrile) in the mobile phase is used to elute the components. Peptides with greater hydrophobicity, such as this compound with its two tyrosine residues and a benzyloxycarbonyl (Z) group, interact more strongly with the column and thus have longer retention times.

Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, detected typically by UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the aromatic tyrosine residues). Peptide quantification can be achieved by comparing the peak area to that of a known concentration of a reference standard. bachem.com The use of HPLC is crucial for confirming the successful synthesis and purification of peptides. thieme-connect.dersc.org

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10-70% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm & 280 nm
Expected Retention Time ~18.5 minutes
Typical Purity >98%

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and verifying the amino acid sequence of a peptide.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique well-suited for the analysis of biomolecules like peptides. In this method, the peptide is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the peptide, primarily as a singly protonated ion [M+H]⁺. The time-of-flight (TOF) analyzer then measures the mass.

For this compound, a primary MALDI-TOF spectrum would be used to confirm the correct molecular weight of the parent molecule. To verify the sequence, tandem mass spectrometry (MS/MS) is performed. nih.gov In a MALDI-TOF/TOF instrument, the parent ion is isolated and then fragmented by collision-induced dissociation (CID). This fragmentation predominantly occurs at the peptide bonds, generating a series of predictable b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. researchgate.netnih.gov

Table 2: Theoretical Monoisotopic Masses of this compound and Expected MS/MS Fragments

Ion TypeSequenceCalculated m/z ([M+H]⁺)
Parent Ion This compound 724.31
b₁Z-His272.11
b₂Z-His-Tyr435.17
y₁Tyr-OEt210.11
y₂Tyr-Tyr-OEt373.17

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level information about the structure, dynamics, and environment of a molecule in solution.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to elucidate the complete structure of this compound. 1H NMR provides information on the number and environment of protons, while 13C NMR identifies the carbon framework. researchgate.netillinois.edunih.gov

The chemical shifts of specific protons, such as the amide (NH), alpha-protons (α-CH), and side-chain protons, are highly sensitive to the local electronic environment and the peptide's conformation. nih.govhmdb.cahmdb.cahmdb.ca For example, the chemical shifts of the imidazole (B134444) ring protons of histidine and the aromatic protons of the tyrosine residues can provide insights into their orientation and potential intramolecular interactions, such as π-stacking between the two adjacent tyrosine rings. nih.govresearchgate.netdocumentsdelivered.com

2D NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton spin systems within each amino acid residue. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly crucial for conformational analysis, as it detects protons that are close in space (<5 Å), providing distance restraints that help define the three-dimensional fold of the peptide in solution. acs.orgnyu.edu

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

Proton AssignmentHistidine (His)Tyrosine-1 (Tyr¹)Tyrosine-2 (Tyr²)Other
Amide NH 8.258.108.30-
α-CH 4.504.404.35-
β-CH₂ 3.10, 2.952.90, 2.752.85, 2.70-
Aromatic CH 7.60 (C2-H), 6.85 (C4-H)7.05 (d), 6.65 (d)7.00 (d), 6.60 (d)Z-group: 7.35 (m), 5.05 (s, CH₂)
Ethyl Ester ---OEt: 4.05 (q, CH₂), 1.15 (t, CH₃)

Chemical Shift Perturbation (CSP) analysis is an NMR technique used to identify the binding interface between a molecule and its binding partner. chemicalbook.com The experiment involves acquiring a reference NMR spectrum (e.g., a 2D ¹H-¹⁵N HSQC if the peptide is isotopically labeled, or a 1D ¹H spectrum) of this compound in its free state. A ligand or target protein is then titrated into the sample, and spectra are recorded at various concentrations.

Changes in the chemical shifts of specific nuclei upon the addition of the binding partner indicate that their local environment has been altered due to the interaction. researchgate.net Protons in the residues directly involved in binding will typically show the largest chemical shift perturbations. For this compound, the imidazole ring of histidine and the phenolic rings of the tyrosines are common sites for molecular recognition and would be expected to show significant CSPs upon binding to a target. nih.govnih.gov By mapping these perturbations onto the peptide's sequence, the specific residues that constitute the binding site can be identified.

Table 4: Hypothetical Chemical Shift Perturbations (Δδ, ppm) for this compound upon Ligand Binding

ResidueMonitored Protonδ (free)δ (bound)Δδ (ppm)
His Imidazole C2-H7.607.950.35
His Imidazole C4-H6.857.100.25
Tyr¹ Aromatic C2,6-H7.057.080.03
Tyr² Aromatic C3,5-H6.606.750.15
Tyr² Amide NH8.308.420.12

Relaxation and Diffusion Measurements for Interaction Dynamics

There is no available literature detailing NMR relaxation (such as T1 and T2) or diffusion measurements (e.g., using DOSY) specifically for this compound. Such studies would be necessary to understand its hydrodynamic radius, aggregation state, and the dynamics of its interaction with other molecules. Without experimental data, any discussion on its interaction dynamics would be purely speculative.

Other Spectroscopic Methods

UV-Visible Spectroscopy for Monitoring Reactions and Quantification

No published studies utilize UV-Visible spectroscopy to monitor reactions involving this compound or to quantify its concentration based on its specific absorbance characteristics. While one could predict absorbance maxima based on the tyrosine and histidine residues, actual experimental data, including molar absorptivity coefficients, are required for accurate scientific reporting.

Fluorescence Spectroscopy for Molecular Recognition and Binding Affinity Determination

The intrinsic fluorescence of the two tyrosine residues in this compound would theoretically make it suitable for fluorescence spectroscopy studies. These studies could potentially be used to investigate its binding to target molecules. However, no such molecular recognition or binding affinity studies have been published. Therefore, data on its fluorescence emission spectra, quantum yield, and changes upon binding to any specific partner are not available.

Computational and Theoretical Modeling of Z His Tyr Tyr Oet Systems

Future Research Directions and Emerging Applications in Chemical Biology

Development of Next-Generation Synthetic Methodologies for Protected Peptides

The synthesis of protected peptides like Z-His-Tyr-Tyr-OEt is foundational to their application in chemical biology. While traditional methods have been effective, the future lies in the development of more efficient, sustainable, and scalable synthetic strategies.

Solid-Phase Peptide Synthesis (SPPS): A cornerstone of peptide synthesis, SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. biopharmaservices.com This method, pioneered by Bruce Merrifield, revolutionized the field by enabling the use of excess reagents to drive reactions to completion, with easy purification by simple washing and filtration. nih.gov For a tripeptide like this compound, SPPS offers a straightforward and automated approach. Future research in SPPS is focused on the development of novel resins, linkers, and coupling reagents to improve efficiency and minimize side reactions. biopharmaservices.comlcsciences.com Microwave-assisted SPPS, for instance, has been shown to accelerate reaction times and improve yields. mtoz-biolabs.com

Liquid-Phase Peptide Synthesis (LPPS): LPPS offers an alternative to SPPS, where the peptide is synthesized in solution. news-medical.net This method is particularly advantageous for the large-scale synthesis of shorter peptides and can be more cost-effective and environmentally friendly due to reduced solvent and reagent usage. news-medical.net Recent innovations in LPPS, such as the use of soluble tags and continuous flow technologies, are making it an increasingly attractive option. wikipedia.org A hybrid approach, combining the strengths of both SPPS for creating peptide fragments and LPPS for their subsequent coupling, is also a promising area of development. oxfordglobal.com

Novel Protecting Groups: The choice of protecting groups is critical in peptide synthesis to prevent unwanted side reactions. mtoz-biolabs.comthermofisher.comnih.gov The Z-group in this compound is a classic example of an N-terminal protecting group. Research is ongoing to develop new protecting groups with improved orthogonality, allowing for their selective removal without affecting other protecting groups in the molecule. lcsciences.com This is particularly important for the synthesis of more complex and modified peptides. The development of environmentally friendly protecting groups that can be removed under mild conditions is also a key area of focus.

Synthesis MethodKey AdvantagesFuture Research Directions
Solid-Phase Peptide Synthesis (SPPS) Automation, ease of purification, suitable for long peptides. nih.govNovel resins and linkers, microwave-assisted synthesis, green chemistry approaches. lcsciences.commtoz-biolabs.com
Liquid-Phase Peptide Synthesis (LPPS) Scalability, cost-effective for short peptides, reduced waste. news-medical.netSoluble tags, continuous flow technology, hybrid SPPS/LPPS methods. wikipedia.orgoxfordglobal.com
Novel Protecting Groups Improved orthogonality, enhanced stability and lability. thermofisher.comlcsciences.com"Safety-catch" protecting groups, environmentally friendly protecting groups. sannova.net

Rational Design of Enzyme Substrates and Modulators for Basic Research

The specific amino acid sequence of this compound, containing histidine and two tyrosine residues, makes it an intriguing candidate for the rational design of enzyme substrates and modulators.

Designing Enzyme Substrates: The rational design of enzyme substrates involves creating peptides with sequences that are specifically recognized and processed by a target enzyme. creative-proteomics.comnih.gov This often involves knowledge of the enzyme's active site and substrate preferences. The His-Tyr-Tyr motif could be a recognition sequence for various enzymes, including proteases and kinases. For example, tyrosine residues are well-known phosphorylation sites for protein kinases, and the presence of two adjacent tyrosines could allow for the study of sequential or processive phosphorylation events. sannova.net The histidine residue, with its imidazole (B134444) side chain, can play a crucial role in enzyme catalysis and binding.

Developing Enzyme Inhibitors: Peptides can also be designed to act as enzyme inhibitors, which are valuable tools for studying enzyme function and for therapeutic development. lcsciences.comlcsciences.com By modifying the peptide sequence or incorporating non-natural amino acids, a substrate analog can be created that binds to the enzyme's active site but is not cleaved, thereby blocking the enzyme's activity. ubc.ca For instance, the peptide backbone of this compound could be modified to create a stable inhibitor for a protease that recognizes this sequence. The design of specific and potent peptide-based enzyme inhibitors is a major area of research in medicinal chemistry. news-medical.net

ApplicationDesign PrinciplePotential Research Focus for this compound
Enzyme Substrates Mimicking natural recognition sequences of enzymes. creative-proteomics.comnih.govInvestigating its potential as a substrate for tyrosine kinases or specific proteases.
Enzyme Inhibitors Creating substrate analogs that bind but are not cleaved. lcsciences.comubc.caModifying the peptide backbone to develop inhibitors for enzymes that recognize the His-Tyr-Tyr motif.
Enzyme Modulators Allosteric binding to regulate enzyme activity.Exploring its ability to bind to sites other than the active site to modulate enzyme function.

Exploration of this compound as a Biochemical Probe in Model Systems

Biochemical probes are essential tools for visualizing and studying biological processes in real-time. ubc.ca Protected peptides like this compound can be chemically modified to serve as versatile probes.

Fluorescently Labeled Peptides: A common strategy is to attach a fluorescent dye to the peptide. creative-proteomics.comnih.gov This allows for the visualization of the peptide's localization and interactions within cells using techniques like fluorescence microscopy. lcsciences.com For this compound, a fluorophore could be attached to the N-terminus (after removal of the Z-group) or to the side chain of one of the amino acids. Such a fluorescent probe could be used to track its uptake by cells or its binding to specific cellular components.

FRET-Based Probes: Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. news-medical.netcreative-proteomics.com A FRET-based probe typically consists of a peptide with a donor and an acceptor fluorophore. When the peptide is intact, FRET occurs. If the peptide is cleaved by an enzyme, the fluorophores are separated, and the FRET signal is lost. A FRET probe based on the this compound sequence could be designed to detect the activity of a specific protease in a biological sample.

Activity-Based Probes: These probes are designed to covalently bind to the active site of a specific enzyme or class of enzymes. This allows for the detection and identification of active enzymes in complex biological mixtures. While more complex to design, an activity-based probe derived from this compound could be a powerful tool for studying the activity of enzymes that recognize this sequence.

Probe TypePrinciplePotential Application of a Modified this compound
Fluorescently Labeled Covalent attachment of a fluorescent dye for visualization. creative-proteomics.comnih.govTracking cellular uptake and localization.
FRET-Based A donor-acceptor fluorophore pair on a cleavable peptide. news-medical.netcreative-proteomics.comDetecting protease activity in real-time.
Activity-Based Covalent modification of an enzyme's active site.Identifying and profiling active enzymes that recognize the His-Tyr-Tyr motif.

Integration of Peptide Chemistry with Advanced Bioanalytical Platforms

The combination of peptide chemistry with advanced bioanalytical platforms offers powerful new ways to study complex biological systems.

Mass Spectrometry (MS): MS is a highly sensitive and versatile technique for the analysis of peptides and proteins. nih.gov It can be used to determine the precise mass of a peptide, its amino acid sequence, and any post-translational modifications. nih.gov For this compound, MS would be essential for confirming its identity and purity after synthesis. Furthermore, liquid chromatography-mass spectrometry (LC-MS) could be used to monitor its stability and metabolism in biological samples. biopharmaservices.comwikipedia.org

Peptide Microarrays: Peptide microarrays consist of a large number of different peptides immobilized on a solid surface. creative-proteomics.com These arrays can be used to screen for protein-peptide interactions on a large scale. news-medical.netlcsciences.com A library of peptides based on the this compound sequence, with systematic variations in the amino acids, could be synthesized on a microarray. This would allow for the high-throughput screening of enzymes or other proteins that bind to this motif, providing valuable information about its biological role. ubc.ca

Bioanalytical PlatformApplication in Peptide ResearchPotential Use with this compound
Mass Spectrometry (MS) Sequence verification, purity analysis, and characterization of modifications. nih.govnih.govConfirming the identity and purity of the synthesized peptide; studying its metabolism. wikipedia.org
Peptide Microarrays High-throughput screening of protein-peptide interactions. news-medical.netlcsciences.comcreative-proteomics.comIdentifying enzymes or other proteins that bind to the His-Tyr-Tyr motif. ubc.ca
Liquid Chromatography (LC) Separation and purification of peptides. wikipedia.orgPurifying the synthesized this compound and analyzing its stability. biopharmaservices.com

Q & A

Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

  • Methodological Answer : Employ population pharmacokinetic modeling (e.g., NONMEM) to analyze sparse sampling data. Incorporate covariates like body weight and metabolic enzyme expression. Use Bayesian estimation to individualize dosing regimens in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.